ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate
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Overview
Description
Ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are significant in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate typically involves multiple steps, starting from readily available starting materials. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole core
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes the use of efficient catalysts, high-yielding reaction conditions, and cost-effective starting materials. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxypropoxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The azepane ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to introduce new functional groups.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxypropoxy group may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a precursor for other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various biological receptors, potentially modulating their activity. The hydroxypropoxy group and azepane ring may also contribute to the compound’s overall biological activity by enhancing its binding affinity or stability.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxylate derivatives: These compounds share the indole core and carboxylate group but differ in the substituents attached to the indole ring.
Azepane-containing compounds: These compounds contain the azepane ring but may have different functional groups attached.
Uniqueness
Ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate is unique due to its combination of an indole core, hydroxypropoxy group, and azepane ring. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C28H36N2O4 |
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Molecular Weight |
464.6 g/mol |
IUPAC Name |
ethyl 5-[3-(azepan-1-yl)-2-hydroxypropoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate |
InChI |
InChI=1S/C28H36N2O4/c1-4-33-28(32)27-21(3)30(22-11-9-20(2)10-12-22)26-14-13-24(17-25(26)27)34-19-23(31)18-29-15-7-5-6-8-16-29/h9-14,17,23,31H,4-8,15-16,18-19H2,1-3H3 |
InChI Key |
ILLZANSUCOVAMF-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CN3CCCCCC3)O)C4=CC=C(C=C4)C)C |
Origin of Product |
United States |
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